An In-depth Technical Guide to the Structure Elucidation of 4-Hydroxy-6-methylnicotinic acid
An In-depth Technical Guide to the Structure Elucidation of 4-Hydroxy-6-methylnicotinic acid
This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of 4-hydroxy-6-methylnicottinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex data, and the logical synthesis of information required to arrive at an unambiguous molecular structure. Every step is designed as a self-validating protocol, grounded in authoritative references to ensure scientific integrity.
Introduction and Preliminary Analysis
The first step in any structure elucidation is to gather all known information. The target molecule is 4-hydroxy-6-methylnicotinic acid. Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol .[1][2][3] This formula is the cornerstone of our investigation.
Degree of Unsaturation (DoU): Before any analysis, the DoU is calculated to predict the number of rings and/or multiple bonds.
DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 7 + 1 - (7/2) + (1/2) = 5
A DoU of 5 suggests a highly unsaturated system, likely containing an aromatic ring (which accounts for 4 degrees of unsaturation) and another double bond, typically a carbonyl group. This initial hypothesis, derived from the molecular formula alone, forms the basis of our analytical strategy.
The Integrated Analytical Workflow
A single technique is rarely sufficient for unambiguous structure determination.[4] We will employ a multi-technique approach, where the results from each analysis build upon and validate the others. This workflow ensures that the final structure is supported by a robust and cohesive dataset.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Confirming the Foundation
Objective: To confirm the molecular weight and elemental composition derived from the molecular formula.
Causality: High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS because it provides the exact mass with high precision. This allows for the unambiguous determination of the elemental formula, validating our starting point. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule, minimizing fragmentation and maximizing the intensity of the molecular ion peak.[5]
Experimental Protocol (HRMS-ESI):
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Ionization Mode: Run in both positive and negative ion modes. For a carboxylic acid, negative mode ([M-H]⁻) is often informative, while the pyridine nitrogen can be protonated in positive mode ([M+H]⁺).[5]
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
Data Interpretation & Expected Results:
-
Positive Mode: Expect a prominent peak at m/z 154.0448, corresponding to the [M+H]⁺ ion (C₇H₈NO₃⁺).
-
Negative Mode: Expect a prominent peak at m/z 152.0291, corresponding to the [M-H]⁻ ion (C₇H₆NO₃⁻).
The measured exact mass should be within ±5 ppm of the calculated theoretical mass. This confirms the elemental formula of C₇H₇NO₃. Fragmentation patterns, if observed, can provide initial clues about the structure, such as the loss of CO₂ (44 Da) from the carboxylic acid group.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Objective: To identify the key functional groups present in the molecule.
Causality: FTIR is a rapid and non-destructive technique that provides clear signatures for characteristic bonds. Based on our hypothesized structure (a pyridine ring, a hydroxyl group, a carboxylic acid, and a methyl group), we can predict specific absorption bands.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean ATR crystal before analyzing the sample.
Data Interpretation & Expected Results:
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group Implication |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~3000 | C-H stretch | Aromatic & Methyl C-H |
| ~1700 | C=O stretch | Carboxylic Acid Carbonyl |
| ~1600, ~1450 | C=C, C=N stretch | Pyridine Ring |
| ~1250 | C-O stretch | Carboxylic Acid/Phenolic OH |
The presence of a very broad absorption centered around 3000 cm⁻¹ is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid. A strong carbonyl (C=O) peak around 1700 cm⁻¹ would further confirm this.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation
NMR is the most powerful tool for determining the precise connectivity of atoms in an organic molecule.[6] A systematic approach using a suite of 1D and 2D experiments is required.[7]
Experimental Protocol (General NMR):
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve the polar compound and exchange labile protons (OH), which can be observed.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
¹H NMR: Proton Environments
Objective: To identify the number of unique proton environments, their integration (relative number of protons), and their coupling (neighboring protons).
Data Interpretation & Expected Results:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| ~13.0 (very broad) | Singlet (s) | 1H | -COOH : Carboxylic acid proton, highly deshielded. |
| ~11.0 (broad) | Singlet (s) | 1H | Ar-OH : Phenolic proton on the pyridine ring. |
| ~7.0 - 8.5 | Singlet (s) | 1H | Ar-H : Aromatic proton on the pyridine ring. |
| ~6.5 - 7.5 | Singlet (s) | 1H | Ar-H : Aromatic proton on the pyridine ring. |
| ~2.4 | Singlet (s) | 3H | -CH₃ : Methyl group protons. |
-
Causality of Singlets: The two aromatic protons and the methyl group protons are expected to be singlets because they do not have any adjacent (vicinal) proton neighbors. The separation between them is too large for typical spin-spin coupling.
¹³C NMR & DEPT: The Carbon Skeleton
Objective: To determine the number of unique carbon environments and identify the type of each carbon (CH₃, CH₂, CH, or quaternary C).
Causality: A standard ¹³C NMR spectrum shows all carbon atoms. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are then used to differentiate between them.[7]
-
DEPT-90: Only shows CH carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are absent.
Data Interpretation & Expected Results:
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Carbon Type | Assignment Rationale |
| ~165-170 | Absent | Quaternary (C) | -COOH : Carboxylic acid carbonyl. |
| ~160-165 | Absent | Quaternary (C) | C-OH : Aromatic carbon attached to the hydroxyl group. |
| ~150-160 | Absent | Quaternary (C) | C-CH₃ : Aromatic carbon attached to the methyl group. |
| ~140-150 | Positive | CH | Ar-CH : Aromatic methine. |
| ~110-120 | Absent | Quaternary (C) | C-COOH : Aromatic carbon attached to the carboxyl group. |
| ~105-115 | Positive | CH | Ar-CH : Aromatic methine. |
| ~20-25 | Positive | CH₃ | -CH₃ : Methyl carbon. |
By combining the ¹³C and DEPT spectra, we can confidently assign all 7 carbons in the molecule to their respective types.
2D NMR: Connecting the Pieces
While 1D NMR provides the fragments, 2D NMR experiments reveal how they are connected.[8][9]
1. HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To identify which protons are directly attached to which carbons.[10][11]
-
Interpretation: An HSQC spectrum shows a correlation peak between a proton (on one axis) and the carbon it is bonded to (on the other axis). This allows us to definitively link the proton and carbon assignments from the 1D spectra.
2. HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range (2- and 3-bond) correlations between protons and carbons.[11][12] This is the key experiment for establishing the overall molecular framework.[13]
-
Interpretation: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. By piecing these correlations together, we can build the molecular skeleton.
Caption: Key 2- and 3-bond (²J and ³J) HMBC correlations confirming the structure.
Synthesizing the NMR Data:
-
The methyl protons (δ ~2.4) will show an HMBC correlation to the carbon they are attached to (C6) and the adjacent aromatic carbon (C5).
-
The aromatic proton at H5 will show correlations to C6, C4, and C3.
-
The aromatic proton at H2 will show correlations to C4, C3, and the carboxyl carbon (-COOH).
-
Crucially, the absence of correlations between the methyl protons and H2, and the specific correlations observed, lock the substituents into their respective positions on the pyridine ring.
X-ray Crystallography: The Definitive Proof
Objective: To provide an unambiguous, three-dimensional structure of the molecule in the solid state.
Experimental Protocol (Single-Crystal X-ray Diffraction):
-
Crystal Growth: Grow suitable single crystals of the compound by slow evaporation from an appropriate solvent system (e.g., ethanol/water).
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).[16]
-
Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the collected data to achieve a low R-factor (typically < 0.05), indicating a good fit between the model and the experimental data.[16]
Conclusion: A Convergent and Validated Structure
By systematically integrating data from multiple analytical techniques, we have elucidated the structure of 4-hydroxy-6-methylnicotinic acid. The investigation proceeded as follows:
-
Preliminary Analysis of the molecular formula (C₇H₇NO₃) established a degree of unsaturation of 5, suggesting an aromatic system.
-
High-Resolution Mass Spectrometry confirmed this elemental composition with high accuracy.
-
FTIR Spectroscopy identified the key functional groups: a carboxylic acid, a hydroxyl group, and an aromatic ring.
-
1D NMR (¹H, ¹³C, DEPT) provided a complete inventory of all proton and carbon environments, identifying the fragments of the molecule.
-
2D NMR (HSQC, HMBC) unequivocally established the connectivity between these fragments, assembling the final structure.
-
X-ray Crystallography , as the final arbiter, would provide definitive confirmation of this connectivity and reveal its 3D arrangement in the solid state.
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Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2345. Retrieved from [Link]
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Pan, M. L., Luo, Y. H., & Mao, S. L. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 9), o2345. Retrieved from [Link]
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